4-Allyl-4H-[1,2,4]triazole-3-thiol
Description
Contextual Significance of 1,2,4-Triazole (B32235) Heterocycles in Contemporary Chemical and Pharmaceutical Sciences
The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, renowned for its diverse pharmacological profiles. scirp.orgglobalresearchonline.netnih.govfrontiersin.org Its derivatives have been extensively studied and are known to possess a broad spectrum of biological activities, including antimicrobial, antifungal, anticonvulsant, anti-inflammatory, and anticancer properties. scirp.orgglobalresearchonline.netnih.govresearchgate.net The structural features of the triazole ring, such as its ability to participate in hydrogen bonding and its metabolic stability, make it an attractive pharmacophore for drug design. zsmu.edu.ua
The versatility of the 1,2,4-triazole core allows for the synthesis of a vast library of derivatives with tailored biological activities. zsmu.edu.uazsmu.edu.ua This has led to the development of several successful drugs containing this heterocyclic system.
Specific Research Focus on the 4-Allyl-4H-scirp.orgzsmu.edu.uazsmu.edu.uatriazole-3-thiol Scaffold and its Functionalized Derivatives
Within the broader family of 1,2,4-triazoles, 4-Allyl-4H- scirp.orgzsmu.edu.uazsmu.edu.uatriazole-3-thiol (1) serves as a key building block for the synthesis of more complex molecules. The presence of the allyl group at the N-4 position and the thiol group at the C-3 position provides two reactive centers for further functionalization.
The allyl group can undergo a variety of chemical transformations, while the thiol group is readily alkylated or oxidized, allowing for the creation of diverse libraries of derivatives. Research into this specific scaffold is driven by the potential to discover new compounds with enhanced or novel biological activities. While detailed research on the parent compound is limited, studies on its derivatives, such as those with substitutions at the C-5 position, provide insights into the structure-activity relationships of this class of compounds.
Historical Development and Evolution of 1,2,4-Triazole-3-thiol Research Paradigms
The synthesis of 1,2,4-triazole-3-thiones has been a subject of chemical investigation for over a century. Early methods focused on the condensation of thiocarbohydrazide (B147625) with carboxylic acids or their derivatives. nih.gov A significant advancement in the synthesis of 4-substituted-1,2,4-triazole-3-thiols involves the reaction of an appropriate acid hydrazide with an isothiocyanate, followed by cyclization of the resulting thiosemicarbazide (B42300) intermediate. researchgate.netmdpi.com This method, often carried out under basic conditions, has become a common and versatile route to this class of heterocycles. zsmu.edu.uanih.govmdpi.com
Over the years, research has evolved from simple synthetic explorations to more focused investigations into the biological potential of these compounds. The development of modern analytical techniques, such as NMR and X-ray crystallography, has been instrumental in unequivocally determining the structure and tautomeric forms of these molecules. ncl.res.in
Overview of Key Research Trajectories and Interdisciplinary Applications for 4-Allyl-4H-scirp.orgzsmu.edu.uazsmu.edu.uatriazole-3-thiol Systems
Current research on 4-Allyl-4H- scirp.orgzsmu.edu.uazsmu.edu.uatriazole-3-thiol and its derivatives is primarily directed towards the synthesis of novel compounds with potential therapeutic applications. The functional groups on the triazole ring allow for the introduction of various pharmacophores, leading to the exploration of a wide range of biological activities.
The interdisciplinary nature of this research is evident in the collaboration between synthetic chemists, pharmacologists, and biochemists. The synthesis of new derivatives is often followed by in vitro and in vivo biological screening to evaluate their potential as antimicrobial, anticancer, or other therapeutic agents. globalresearchonline.netresearchgate.net While specific applications for the parent compound are still under investigation, the broader class of 4-substituted-1,2,4-triazole-3-thiols shows promise in various fields of medicinal chemistry.
Chemical Properties and Data
The fundamental chemical properties of 4-Allyl-4H- scirp.orgzsmu.edu.uazsmu.edu.uatriazole-3-thiol are essential for its characterization and for understanding its reactivity.
Table 1: Physicochemical Properties of 4-Allyl-4H- scirp.orgzsmu.edu.uazsmu.edu.uatriazole-3-thiol
| Property | Value | Source |
| Molecular Formula | C₅H₇N₃S | researchgate.net |
| Molecular Weight | 141.19 g/mol | researchgate.net |
| Appearance | Solid (form not specified) | |
| IUPAC Name | 4-(prop-2-en-1-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | researchgate.net |
Table 2: Spectroscopic Data of 4-Allyl-4H- scirp.orgzsmu.edu.uazsmu.edu.uatriazole-3-thiol Derivatives
| Spectroscopic Technique | Characteristic Features |
| FT-IR (KBr, cm⁻¹) | N-H stretching (around 3100-3300), C=N stretching (around 1600), C=S stretching (around 1250-1300) |
| ¹H-NMR (DMSO-d₆, δ ppm) | N-H proton (singlet, around 13.0-14.0), Allyl protons (multiplets, around 4.5-6.0), CH₂ of allyl group (doublet, around 4.0-4.5), C₅-H proton (singlet, around 8.0-9.0, if unsubstituted) |
| ¹³C-NMR (DMSO-d₆, δ ppm) | C=S carbon (around 160-180), C-5 carbon (around 140-150), C-3 carbon (around 150-160), Allyl carbons (around 45, 117, 133) |
| Mass Spectrometry | Molecular ion peak (M⁺) corresponding to the molecular weight of the compound. |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-prop-2-enyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3S/c1-2-3-8-4-6-7-5(8)9/h2,4H,1,3H2,(H,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOJMCUNJVJCMGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C=NNC1=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90366384 | |
| Record name | 4-Allyl-4H-[1,2,4]triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90366384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
15.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24827897 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
52231-28-4 | |
| Record name | 4-Allyl-4H-[1,2,4]triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90366384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 4 Allyl 4h 1 2 3 Triazole 3 Thiol and Its Functionalized Analogues
General Synthetic Pathways to the 1,2,4-Triazole-3-thiol Core Structure
The formation of the 1,2,4-triazole-3-thiol ring system is a well-established process in heterocyclic chemistry, primarily achieved through the cyclization of functionalized open-chain precursors.
Cyclization Reactions Facilitating Triazole Ring Formation
The most prevalent and effective method for synthesizing the 1,2,4-triazole-3-thiol core is the intramolecular cyclization of 1-acylthiosemicarbazide intermediates. mdpi.comresearchgate.net This transformation is typically induced by heating the thiosemicarbazide (B42300) derivative in a basic medium, such as an aqueous solution of sodium hydroxide. mdpi.comnih.gov The basic conditions facilitate the removal of a water molecule, leading to the closure of the five-membered triazole ring. This ring-closure reaction is a key step and is widely recognized for its efficiency in forming 1,2,4-triazole (B32235) systems. nih.gov While alkaline-mediated cyclization is common, acidic conditions can also be employed, though this can sometimes lead to the formation of alternative heterocyclic systems like 1,3,4-thiadiazoles. nih.gov
Utilization of Thiosemicarbazides and Hydrazide Intermediates in Synthesis
The synthesis of the triazole core invariably proceeds through key intermediates, namely carboxylic acid hydrazides and their subsequent conversion to thiosemicarbazides. researchgate.netzsmu.edu.ua The general pathway involves two main stages:
Formation of Acid Hydrazides : This initial step often involves the reaction of a carboxylic acid ester with hydrazine hydrate. mdpi.com This nucleophilic substitution reaction replaces the alkoxy group of the ester with a hydrazinyl group (-NHNH2), yielding the corresponding acid hydrazide.
Conversion to Thiosemicarbazides : The acid hydrazide is then reacted with an isothiocyanate. researchgate.net This addition reaction forms a 1-acyl-4-substituted-thiosemicarbazide, which is the direct precursor for the triazole ring. The choice of isothiocyanate is crucial as it determines the substituent at the N-4 position of the final triazole product.
This sequential process, starting from readily available esters or carboxylic acids, provides a reliable and modular route to the necessary thiosemicarbazide precursors for cyclization. zsmu.edu.uamdpi.com
Strategic Introduction of the 4-Allyl Moiety
The placement of the allyl group at the N-4 position of the triazole ring is not a post-synthesis modification but rather an integral part of the synthetic design, accomplished by using a specific building block.
Allylation Reactions at the N-4 Position of the Triazole Ring
The strategic introduction of the allyl group is achieved by using allyl isothiocyanate during the formation of the thiosemicarbazide intermediate. The reaction between a selected carboxylic acid hydrazide and allyl isothiocyanate directly yields a 1-acyl-4-allyl-thiosemicarbazide. researchgate.net When this specific precursor undergoes base-catalyzed intramolecular cyclization, the allyl group is inherently positioned at the N-4 atom of the newly formed 1,2,4-triazole ring. This approach ensures complete regioselectivity, as the connectivity of the thiosemicarbazide dictates the final arrangement of substituents on the heterocyclic core.
Methodological Variations in Allyl Group Incorporation and Their Impact on Yield
The standard and most effective method for incorporating the allyl group involves the aforementioned reaction of an acid hydrazide with allyl isothiocyanate, followed by cyclization. The cyclization step is typically performed by refluxing the 1-acyl-4-allyl-thiosemicarbazide in an aqueous solution of a base like sodium hydroxide (e.g., 2N NaOH) for several hours. mdpi.com This method is known to produce high yields. For instance, the synthesis of various 4-allyl-5-pyridyl-4H- mdpi.comnih.govnih.govtriazole-3-thiols via this pathway has been reported with yields often exceeding 90%. The efficiency of the reaction can be influenced by the nature of the substituent on the acyl hydrazide precursor.
It is also possible to perform allylation on a pre-formed 1,2,4-triazole-3-thiol ring that is unsubstituted at the N-4 position. However, this can lead to a mixture of products, including S-allylated and N-allylated isomers, requiring careful control of reaction conditions (such as the choice of base) to achieve the desired N-4 selectivity. mdpi.com
Directed Functionalization at the C-5 Position of the Triazole Ring
The versatility of the 4-allyl-4H- mdpi.comnih.govnih.govtriazole-3-thiol scaffold lies in the ability to introduce a wide array of substituents at the C-5 position. This functionalization is programmed into the synthesis from the very beginning.
The identity of the group at the C-5 position of the final triazole product is determined by the R-group of the starting carboxylic acid hydrazide (R-CO-NHNH2). mdpi.comnih.govnih.gov By selecting a specific acid hydrazide, one can install a desired functional group at the C-5 position. This modular approach allows for the synthesis of a diverse library of C-5 substituted analogues. For example, using furan-2-carboxylic acid hydrazide leads to a furan-2-yl group at the C-5 position, while starting with phenylacetic acid hydrazide results in a benzyl substituent at C-5. mdpi.comnih.gov
The following table illustrates how the choice of the initial hydrazide directs the C-5 functionalization in the synthesis of various 4-aryl-1,2,4-triazole-3-thiols, a principle directly applicable to 4-allyl analogues.
Table 1: C-5 Functionalization Directed by Hydrazide Precursor
| Starting Hydrazide | Resulting C-5 Substituent | Example Final Product Class | Yield (%) |
|---|---|---|---|
| Furan-2-carboxylic acid hydrazide | Furan-2-yl | 5-(Furan-2-yl)-4-(aryl)-4H-1,2,4-triazole-3-thiol | 62-79 |
| Phenylacetic acid hydrazide | Benzyl | 5-(Benzyl)-4-(aryl)-4H-1,2,4-triazole-3-thiol | 62-79 |
Data sourced from syntheses where various aryl isothiocyanates were used. mdpi.comnih.gov
This demonstrates that the synthetic pathway is highly adaptable, allowing for the creation of a wide range of C-5 functionalized 4-allyl-4H- mdpi.comnih.govnih.govtriazole-3-thiol analogues by simply varying the initial hydrazide component.
Strategies for Introducing Diverse Substituents (e.g., Phenyl, Pyridinyl, Cyclohexyl, Substituted Aryl Groups)
The most prevalent strategy for synthesizing 4,5-disubstituted-4H-1,2,4-triazole-3-thiols involves the cyclization of 1-acyl or 1-aroyl-4-substituted thiosemicarbazides in a basic medium. mdpi.comnih.gov This method allows for the systematic introduction of a wide array of substituents at the C-5 position of the triazole ring, while the 4-allyl group is incorporated via the corresponding substituted thiosemicarbazide.
The general synthetic pathway can be outlined as follows:
Formation of Hydrazide: The process often starts with a carboxylic acid (e.g., benzoic acid, isonicotinic acid, cyclohexanecarboxylic acid) which is first converted to its corresponding acid hydrazide. nih.govnih.gov
Synthesis of Thiosemicarbazide: The acid hydrazide is then reacted with allyl isothiocyanate. This reaction yields a 1-acyl-4-allyl-thiosemicarbazide intermediate. This key intermediate contains the precursors for both the C-5 substituent (from the acyl group) and the N-4 substituent (from the allyl group).
Base-Catalyzed Cyclization: The final step is the intramolecular cyclization of the substituted thiosemicarbazide. This is typically achieved by refluxing the intermediate in an aqueous solution of a base, such as sodium hydroxide or potassium hydroxide. mdpi.commdpi.com During this step, a molecule of water is eliminated, leading to the formation of the 1,2,4-triazole ring. The reaction mixture is then cooled and acidified to precipitate the desired 4-allyl-5-substituted-4H-1,2,4-triazole-3-thiol product. nih.gov
This versatile methodology has been successfully employed to introduce a variety of substituents:
Phenyl and Substituted Aryl Groups: Starting from benzoyl hydrazide or substituted benzoyl hydrazides (e.g., p-chlorobenzoyl hydrazide), the corresponding 4-allyl-5-(aryl)-4H- mdpi.comresearchgate.netmdpi.comtriazole-3-thiols can be synthesized. mdpi.commdpi.com The nature and position of the substituent on the phenyl ring can be varied to study structure-activity relationships.
Pyridinyl Group: Using isonicotinic acid hydrazide as the starting material allows for the introduction of a pyridin-4-yl group at the C-5 position. nih.gov
Cyclohexyl Group: The synthesis of compounds like 4-Allyl-5-(cyclohexylmethyl)-4H-1,2,4-triazole-3-thiol demonstrates that aliphatic and cycloaliphatic groups can also be incorporated using the appropriate starting hydrazide, such as cyclohexylacetic acid hydrazide. scbt.com
Another key reaction for functionalization is the S-alkylation of the thiol group. While the primary methods focus on building the substituted ring, the resulting thiol can be further modified. This is commonly achieved by reacting the triazole-3-thiol with various halogenated compounds in a basic medium, allowing for the introduction of further diversity at the sulfur atom. mdpi.commdpi.com
Table 1: Examples of C-5 Substituted 4-Allyl-4H- mdpi.comresearchgate.netmdpi.comtriazole-3-thiol Derivatives and Key Precursors
| C-5 Substituent | Key Carboxylic Acid/Hydrazide Precursor | Resulting Compound |
|---|---|---|
| Phenyl | Benzoic acid / Benzhydrazide | 4-Allyl-5-phenyl-4H- mdpi.comresearchgate.netmdpi.comtriazole-3-thiol |
| Pyridin-4-yl | Isonicotinic acid / Isonicotinic acid hydrazide | 4-Allyl-5-pyridin-4-yl-4H- mdpi.comresearchgate.netmdpi.comtriazole-3-thiol |
| Cyclohexylmethyl | Cyclohexylacetic acid / Cyclohexylacetic acid hydrazide | 4-Allyl-5-(cyclohexylmethyl)-4H- mdpi.comresearchgate.netmdpi.comtriazole-3-thiol |
| 4-Chlorophenyl | 4-Chlorobenzoic acid / 4-Chlorobenzoyl hydrazide | 4-Allyl-5-(4-chlorophenyl)-4H- mdpi.comresearchgate.netmdpi.comtriazole-3-thiol |
Synthesis of Specific C-5 Substituted Derivatives (e.g., 4-Allyl-5-pyridin-4-yl-4H-mdpi.comresearchgate.netmdpi.comtriazole-3-thiol)
The synthesis of the specific derivative, 4-allyl-5-pyridin-4-yl-4H- mdpi.comresearchgate.netmdpi.comtriazole-3-thiol, serves as a practical example of the general strategy outlined above. chemicalbook.com This compound is synthesized through a sequence of reactions starting from isonicotinic acid hydrazide. nih.gov
Step 1: Preparation of Potassium 2-(Isonicotinoyl)hydrazine-1-carbodithioate Isonicotinic acid hydrazide is dissolved in absolute ethanol (B145695) containing an equimolar amount of potassium hydroxide. Carbon disulfide is added portion-wise to this solution at room temperature, and the mixture is stirred for an extended period (e.g., 16 hours). The addition of diethyl ether facilitates the precipitation of the intermediate potassium salt, which is then filtered and purified. nih.gov
Step 2: Synthesis of 4-Amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol While the target compound is N-allylated, a common intermediate in many triazole syntheses is the 4-amino derivative. For the synthesis of 4-allyl-5-pyridin-4-yl-4H- mdpi.comresearchgate.netmdpi.comtriazole-3-thiol, the more direct route involves the use of allyl isothiocyanate.
Alternative Route for 4-Allyl-5-pyridin-4-yl-4H- mdpi.comresearchgate.netmdpi.comtriazole-3-thiol:
Reaction of Isonicotinic Acid Hydrazide with Allyl Isothiocyanate: Isonicotinic acid hydrazide is reacted with allyl isothiocyanate in a suitable solvent like ethanol. This condensation reaction forms N'-isonicotinoyl-N-allylhydrazinecarbothioamide.
Alkaline Cyclization: The resulting thiosemicarbazide intermediate is then cyclized by refluxing in an aqueous basic solution (e.g., 2N NaOH). The basic conditions promote the intramolecular cyclodehydration to form the triazole ring.
Isolation: After the reaction is complete, the solution is cooled and neutralized or slightly acidified with an acid like hydrochloric acid. This causes the product, 4-allyl-5-pyridin-4-yl-4H- mdpi.comresearchgate.netmdpi.comtriazole-3-thiol, to precipitate out of the solution. It can then be collected by filtration, washed with water, and recrystallized from a suitable solvent such as ethanol to yield the purified product.
This targeted synthesis highlights the modularity and effectiveness of the thiosemicarbazide cyclization route for preparing specifically substituted 1,2,4-triazole derivatives.
Green Chemistry Approaches in the Synthesis of 4-Allyl-4H-mdpi.comresearchgate.netmdpi.comtriazole-3-thiol Derivatives
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds, including 1,2,4-triazole derivatives, to create more environmentally sustainable processes. nih.govrsc.org These approaches focus on minimizing waste, reducing the use of hazardous substances, and improving energy efficiency.
Several green synthetic strategies are applicable to the synthesis of 4-allyl-4H- mdpi.comresearchgate.netmdpi.comtriazole-3-thiol derivatives:
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis. For the synthesis of 1,2,4-triazoles, microwave heating can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner reaction profiles compared to conventional heating methods. isres.org The cyclodehydration of substituted thiosemicarbazides is particularly amenable to this technique.
Use of Greener Solvents: Traditional syntheses often employ volatile organic solvents. Green approaches prioritize the use of more benign solvents like water or ethanol. The base-catalyzed cyclization step for forming the triazole ring is frequently performed in aqueous or ethanolic solutions, which aligns with green chemistry principles. researchgate.net
Solvent-Free Reactions: In some cases, reactions can be conducted under solvent-free conditions. For instance, the synthesis of 4-amino-5-(substituted phenyl)-4H- mdpi.comresearchgate.netmdpi.com-triazole-3-thiol has been achieved by the direct fusion of thiocarbohydrazide (B147625) and a substituted benzoic acid, eliminating the need for a solvent entirely. researchgate.net
One-Pot Syntheses: Designing synthetic routes where multiple steps are carried out in a single reaction vessel without isolating intermediates can significantly reduce waste and improve efficiency. One-pot methods for synthesizing 1,2,4-triazoles from hydrazides and thiourea derivatives have been developed, embodying the principles of atom and step economy. isres.org
These green methodologies offer sustainable alternatives to classical synthetic pathways, making the production of 4-allyl-4H- mdpi.comresearchgate.netmdpi.comtriazole-3-thiol and its analogues more efficient and environmentally friendly. nih.gov
Recent Advances and Remaining Synthetic Challenges in the Field
The synthesis of 1,2,4-triazole-3-thiones continues to evolve, with recent advances focusing on improving efficiency, diversity, and sustainability. zsmu.edu.ua
Recent Advances:
Novel Catalytic Systems: Researchers have explored new catalytic methods for triazole synthesis. This includes the development of catalyst-controlled regioselective [3+2] cycloaddition reactions, which offer precise control over the substitution pattern of the resulting triazole ring. frontiersin.org
Metal-Free Cyclization: There is a growing interest in metal-free oxidative cyclization reactions. For example, methods using renewable reagents like D-glucose as a C1 synthon have been developed, broadening the scope of environmentally benign synthetic protocols. isres.org
Remaining Synthetic Challenges:
Regioselectivity: Controlling the regioselectivity during the synthesis of polysubstituted triazoles remains a significant challenge, especially when multiple reactive nitrogen atoms are present in the heterocyclic precursors.
Functional Group Tolerance: While existing methods are robust, the synthesis of highly functionalized triazoles can be hampered by the harsh reaction conditions (e.g., strong base, high temperature) required for cyclization, which may not be compatible with sensitive functional groups.
Scalability and Sustainability: While many novel green methods have been developed on a laboratory scale, ensuring their scalability for industrial production while maintaining their environmental benefits is an ongoing challenge. The search for new, non-toxic, and readily available starting materials and catalysts is a key area of future research. zsmu.edu.uaraco.cat
Structural Elucidation and Advanced Characterization Techniques
Spectroscopic Analysis for Molecular Structure Confirmation
Spectroscopic techniques are fundamental in confirming the molecular structure of 4-Allyl-4H- nih.govmdpi.comtriazole-3-thiol by probing the interactions of the molecule with electromagnetic radiation. Each method provides unique pieces of the structural puzzle, which, when combined, offer conclusive evidence of its identity. The compound exists in a thione-thiol tautomerism, and spectroscopic data often indicates the predominance of the thione form in many derivatives. acs.org
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For 4-Allyl-4H- nih.govmdpi.comtriazole-3-thiol and its derivatives, the IR spectrum displays characteristic absorption bands that confirm the presence of the triazole ring, the allyl group, and the thiol/thione moiety.
In the spectra of related 1,2,4-triazole-3-thiol derivatives, several key absorption bands are consistently observed. A band in the region of 2550–2775 cm⁻¹ is characteristic of the S-H stretching vibration, confirming the presence of the thiol form. mdpi.comarkat-usa.org However, this band can sometimes be weak or absent, with the thione tautomer being more stable. The N-H stretching vibration of the triazole ring typically appears as a broad band in the range of 3100–3350 cm⁻¹. acs.orgmdpi.comresearchgate.net The C=N stretching vibration of the triazole ring is observed around 1605–1630 cm⁻¹. mdpi.comresearchgate.net The presence of the N-C=S group (indicative of the thione form) gives rise to a series of bands, often referred to as amide bands, in the fingerprint region between 950 and 1535 cm⁻¹. mdpi.com
Table 1: Typical Infrared (IR) Absorption Bands for 4-Allyl-4H- nih.govmdpi.comtriazole-3-thiol and Related Derivatives
| Functional Group | Characteristic Absorption Range (cm⁻¹) | Reference |
| N-H Stretch | 3100 - 3350 | acs.orgmdpi.comresearchgate.net |
| C-H (Aromatic/Alkene) | ~3050 | researchgate.net |
| S-H Stretch | 2550 - 2775 | mdpi.comarkat-usa.org |
| C=N Stretch | 1605 - 1630 | mdpi.comresearchgate.net |
| N-C=S (Amide Bands) | 950 - 1535 | mdpi.com |
This table presents typical data ranges observed in various substituted 1,2,4-triazole-3-thiol derivatives.
Nuclear Magnetic Resonance (NMR) spectroscopy provides precise information about the chemical environment of hydrogen (¹H-NMR) and carbon (¹³C-NMR) atoms, allowing for a detailed map of the molecular structure.
¹H-NMR Spectroscopy: In the ¹H-NMR spectrum of 4-allyl substituted triazoles, the protons of the allyl group exhibit a characteristic pattern. The methylene (B1212753) protons (N-CH₂) adjacent to the nitrogen atom typically appear as a doublet. The vinyl protons (-CH=CH₂) show a complex multiplet, and the terminal vinyl protons (=CH₂) also present as multiplets at distinct chemical shifts. nih.gov A highly deshielded singlet corresponding to the SH proton is often observed in the 12.9–14.0 ppm range, providing strong evidence for the thiol tautomer. mdpi.comresearchgate.net The NH proton of the triazole ring also appears as a singlet in a similar downfield region. acs.org
¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum complements the ¹H-NMR data. The carbon atoms of the allyl group are readily identified. The carbon of the N-CH₂ group is typically found in the aliphatic region, while the vinyl carbons (-CH= and =CH₂) appear further downfield. The two carbon atoms of the triazole ring (C-3 and C-5) are observed at distinct chemical shifts, with the C=S carbon (C-3) being highly deshielded, often appearing in the range of 168-186 ppm in related thione structures. acs.orgtsijournals.com
Table 2: Expected ¹H-NMR and ¹³C-NMR Chemical Shifts (δ) for 4-Allyl-4H- nih.govmdpi.comtriazole-3-thiol
| ¹H-NMR | Expected δ (ppm) | Multiplicity | Assignment |
| ~4.5 - 5.5 | d | N-CH₂ | |
| ~5.0 - 6.0 | m | -CH= | |
| ~5.0 - 5.5 | m | =CH₂ | |
| ~13.0 - 14.0 | s | SH | |
| ¹³C-NMR | Expected δ (ppm) | Assignment | |
| ~40 - 50 | N-CH₂ | ||
| ~115 - 120 | =CH₂ | ||
| ~130 - 135 | -CH= | ||
| ~150 - 155 | C-5 | ||
| ~165 - 170 | C-3 (C=S) |
Note: This table is based on data from various substituted 4-allyl-1,2,4-triazole derivatives. Actual values may vary. nih.govmdpi.comtsijournals.com
Mass spectrometry (MS) is used to determine the molecular weight of the compound and to gain structural insights from its fragmentation pattern. For 4-Allyl-4H- nih.govmdpi.comtriazole-3-thiol (C₅H₇N₃S), the expected exact mass is approximately 141.19 g/mol . scbt.com The mass spectrum would show a molecular ion peak [M]⁺ corresponding to this mass. High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy.
The fragmentation pattern provides further structural confirmation. Common fragmentation pathways for related structures include the loss of the allyl group, cleavage of the triazole ring, and loss of sulfur-containing fragments, leading to a series of daughter ions that are characteristic of the molecule's structure.
X-ray Crystallography for Solid-State Structure Determination
While the specific crystal structure for 4-Allyl-4H- nih.govmdpi.comtriazole-3-thiol is not available, analysis of closely related derivatives, such as 5-[(Diphenylphosphoryl)methyl]-4-(prop-2-en-1-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, provides significant insight into the expected solid-state conformation, packing, and intermolecular interactions. mdpi.com
X-ray crystallography on derivatives reveals that the 1,2,4-triazole (B32235) ring is essentially planar. mdpi.commdpi.com The attached allyl group is conformationally flexible and its orientation relative to the triazole ring can vary, sometimes leading to the formation of conformational polymorphs—different crystal structures of the same molecule. mdpi.com In the crystal lattice, molecules typically pack in a way that maximizes stabilizing interactions, such as hydrogen bonds and van der Waals forces, often forming well-defined layers or networks. mdpi.com
Investigation of Thiol-Thione Tautomerism in 4-Allyl-4H-researchgate.netnih.govscbt.comtriazole-3-thiol Systems
The phenomenon of tautomerism is a critical aspect of the chemistry of 4-Allyl-4H- researchgate.netnih.govscbt.comtriazole-3-thiol, as it can exist in two primary tautomeric forms: the thiol form (4-allyl-4H- researchgate.netnih.govscbt.comtriazole-3-thiol) and the thione form (4-allyl-2,4-dihydro-3H-1,2,4-triazole-3-thione). The equilibrium between these two forms is influenced by various factors and can be investigated through several advanced characterization techniques.
The existence of both thiol and thione tautomers of 4-Allyl-4H- researchgate.netnih.govscbt.comtriazole-3-thiol in different physical states (solid and solution) can be established using a combination of spectroscopic methods. While specific experimental data for this exact compound is not extensively published, the characteristic spectral features for these tautomeric forms are well-established for closely related 1,2,4-triazole-3-thiol derivatives. nih.govjocpr.com
In the solid state, X-ray crystallography provides unambiguous evidence for the predominant tautomeric form. For analogous compounds, such as 4-allyl-5-pyridin-4-yl-2,4-dihydro-3H-1,2,4-triazole-3-thione, single-crystal X-ray diffraction has been used to confirm the molecular structure. researchgate.net It is widely observed in related structures that the thione form is more stable and, therefore, the predominant species in the solid state. nih.gov
Spectroscopic techniques are invaluable for studying the tautomeric equilibrium in solution. The key methods and their expected observations for 4-Allyl-4H- researchgate.netnih.govscbt.comtriazole-3-thiol are summarized below:
Infrared (IR) Spectroscopy: In the IR spectrum, the presence of a sharp absorption band in the region of 2550-2600 cm⁻¹ is characteristic of the S-H stretching vibration of the thiol tautomer. Conversely, the thione form exhibits a strong absorption band for the C=S stretching vibration, typically found in the range of 1100-1300 cm⁻¹, along with an N-H stretching band around 3100-3400 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are powerful tools for distinguishing between the thiol and thione forms. In the ¹H NMR spectrum, the thiol proton (S-H) of the thiol form would appear as a singlet at a characteristic chemical shift. The N-H proton of the thione form would also present as a singlet but at a different chemical shift, often in the range of 13-14 ppm for similar 1,2,4-triazole-3-thiones. jocpr.com In the ¹³C NMR spectrum, the most significant difference would be the chemical shift of the carbon atom of the C-S bond. For the thione form, the C=S carbon is typically observed in the range of 160-180 ppm, whereas the C-SH carbon of the thiol form would appear at a lower chemical shift.
Ultraviolet-Visible (UV-Vis) Spectroscopy: The two tautomers exhibit different electronic transitions and thus have distinct UV-Vis absorption spectra. The thione form, containing the C=S chromophore, generally shows a characteristic absorption maximum at a longer wavelength compared to the thiol form. jocpr.com
The following table summarizes the expected spectroscopic data that can be used to differentiate between the thiol and thione tautomers of 4-Allyl-4H- researchgate.netnih.govscbt.comtriazole-3-thiol based on data for analogous compounds.
| Spectroscopic Technique | Thiol Form (4-Allyl-4H- researchgate.netnih.govscbt.comtriazole-3-thiol) | Thione Form (4-Allyl-2,4-dihydro-3H-1,2,4-triazole-3-thione) |
| IR Spectroscopy | S-H stretch: ~2550-2600 cm⁻¹ | N-H stretch: ~3100-3400 cm⁻¹, C=S stretch: ~1100-1300 cm⁻¹ |
| ¹H NMR Spectroscopy | S-H proton signal | N-H proton signal (~13-14 ppm) |
| ¹³C NMR Spectroscopy | C-SH signal | C=S signal (~160-180 ppm) |
| UV-Vis Spectroscopy | Absorption maximum at a shorter wavelength | Absorption maximum at a longer wavelength due to the C=S chromophore |
The position of the tautomeric equilibrium between the thiol and thione forms of 4-Allyl-4H- researchgate.netnih.govscbt.comtriazole-3-thiol is not static and is influenced by a number of factors. Understanding these factors is crucial for predicting the predominant form under different conditions.
Solvent Polarity: The polarity of the solvent plays a significant role in determining the tautomeric preference. nih.gov In general, polar solvents tend to favor the more polar tautomer. The thione form is typically more polar than the thiol form due to the presence of the C=S and N-H bonds, which can participate in hydrogen bonding with polar solvent molecules. Therefore, in polar solvents such as dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695), the equilibrium is expected to shift towards the thione form. researchgate.net In nonpolar solvents, the less polar thiol form may be more favored.
Temperature: Temperature can influence the tautomeric equilibrium. Variable temperature NMR studies on similar systems have shown changes in the relative populations of the tautomers, indicating that the equilibrium is dynamic. nih.gov
pH: The pH of the solution can have a pronounced effect on the tautomeric equilibrium, especially in aqueous or partially aqueous media. In basic conditions, the acidic proton of either the thiol (S-H) or the thione (N-H) can be removed to form an anion. This anion is a resonance-stabilized hybrid, and upon subsequent protonation, the position of protonation can be directed to either the sulfur or the nitrogen atom, thus influencing the observed tautomeric form.
The table below summarizes the key factors that influence the thiol-thione tautomeric equilibrium for 4-Allyl-4H- researchgate.netnih.govscbt.comtriazole-3-thiol.
| Factor | Influence on Tautomeric Equilibrium | Predominant Form |
| Solvent | Polar solvents stabilize the more polar thione form through hydrogen bonding. | Thione form in polar solvents (e.g., DMSO, ethanol). |
| Physical State | In the solid state, crystal packing forces generally favor the more stable thione form. | Thione form in the solid state. |
| pH | In basic media, deprotonation leads to a resonance-stabilized anion. | The position of equilibrium can be shifted depending on the site of subsequent protonation. |
Computational and Theoretical Investigations of 4 Allyl 4h 1 2 3 Triazole 3 Thiol
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methodologies like Density Functional Theory (DFT) and Hartree-Fock (HF) are instrumental in modeling the electronic behavior of triazole derivatives.
Density Functional Theory (DFT) has become a popular and effective method for studying the molecular properties of triazole systems due to its balance of accuracy and computational cost. The B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is commonly used in conjunction with basis sets like 6-31G(d) or 6-311+G(d,p) for these types of calculations. These methods are effective for calculating the exchange-correlation energy and predicting various molecular properties.
The Hartree-Fock (HF) method is another foundational ab initio approach used in these studies. While generally less accurate than DFT for many applications due to its neglect of electron correlation, it serves as a valuable starting point for more complex calculations and is often used in comparative studies alongside DFT. For instance, in studies of related triazole thione derivatives, both HF and DFT methods have been successfully used to calculate molecular geometry, vibrational frequencies, and chemical shifts.
A crucial first step in any theoretical investigation is geometric optimization. This computational process determines the most stable three-dimensional conformation of a molecule by finding the geometry with the minimum energy on the potential energy surface. For flexible molecules like 4-allyl-4H- researchgate.netzsmu.edu.uatriazole-3-thiol, which contains a rotatable allyl group, this process is vital for identifying the ground-state conformation.
Following optimization, vibrational frequency analysis is performed. This calculation serves two primary purposes:
It confirms that the optimized structure is a true energy minimum. A stable structure will have no imaginary frequencies.
It predicts the molecule's theoretical infrared (IR) and Raman spectra. The calculated frequencies can be compared with experimental spectra to validate the computational model. Each calculated vibrational mode can be assigned to specific molecular motions, such as stretching, bending, or torsional vibrations.
For example, in a theoretical study on the related compound 4-allyl-5-pyridin-4-yl-2,4-dihydro-3H-1,2,4-triazole-3-thione, DFT calculations were used to predict the C=N stretching vibration of the triazole ring. The table below illustrates typical data obtained from such calculations on a related triazole derivative.
Interactive Table: Sample Optimized Geometrical Parameters for a Triazole Derivative (Illustrative)
Note: The following data is for the related compound 4-allyl-5-pyridin-4-yl-2,4-dihydro-3H-1,2,4-triazole-3-thione, calculated using the B3LYP/6-31G(d) method, and is presented for illustrative purposes.
| Parameter | Bond/Angle | Calculated Value | Experimental Value |
| Bond Length | C=S | 1.68 Å | 1.69 Å |
| Bond Length | N-N (in ring) | 1.39 Å | 1.40 Å |
| Bond Length | C-N (in ring) | 1.32 Å | 1.33 Å |
| Bond Angle | N-C-N (in ring) | 107.5° | 107.2° |
| Bond Angle | C-N-N (in ring) | 112.1° | 111.9° |
Analysis of Frontier Molecular Orbitals (HOMO, LUMO)
The frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to describing a molecule's chemical reactivity and electronic properties. The distribution and energy of these orbitals provide critical information about how the molecule will interact with other species.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO), is a key descriptor of molecular stability and reactivity.
A large energy gap implies high kinetic stability and low chemical reactivity because more energy is required to excite an electron from the HOMO to the LUMO.
A small energy gap suggests the molecule is more reactive, as it is more easily polarizable and requires less energy to undergo electronic transitions. A smaller gap indicates that charge transfer can occur more readily within the molecule.
Computational studies on various triazole derivatives consistently calculate these values to predict their reactivity. For example, a study on novel 1,2,4-triazole (B32235) derivatives found that a compound with a smaller energy gap (4.618 eV) was identified as a promising candidate for nonlinear optical applications due to its enhanced charge transfer properties.
The energy levels of the frontier orbitals also reveal a molecule's electron donor-acceptor capabilities.
HOMO: The energy of the HOMO is related to the molecule's ability to donate electrons. A higher HOMO energy indicates a better electron donor. The spatial distribution of the HOMO shows the regions of the molecule from which electrons are most likely to be donated in a chemical reaction.
LUMO: The energy of the LUMO corresponds to the molecule's ability to accept electrons. A lower LUMO energy indicates a better electron acceptor. The LUMO's distribution highlights the regions where an incoming electron would be accepted.
In computational analyses of triazole derivatives, the charge density of the HOMO is often located on specific fragments of the molecule, while the LUMO density resides on others. This separation facilitates intramolecular charge transfer, a property crucial for applications in material sciences.
Interactive Table: Sample Frontier Orbital Energies for Triazole Derivatives (Illustrative)
Note: This data represents findings for different triazole derivatives and is provided for illustrative purposes to show typical calculated values.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Source |
| Triazole Derivative A | -6.50 | -1.75 | 4.75 | |
| Triazole Derivative B | -6.54 | -1.82 | 4.72 | |
| Triazole Derivative C | -6.48 | -1.86 | 4.62 | |
| Temozolomide (Neutral) | -7.02 | -2.62 | 4.40 |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) is a powerful tool used to visualize the three-dimensional charge distribution of a molecule. It maps the electrostatic potential onto the molecule's electron density surface, providing a guide to its reactive sites. MEP maps are color-coded to indicate different potential values:
Red/Yellow: Regions of negative electrostatic potential, rich in electrons. These areas are susceptible to electrophilic attack and are associated with lone pairs of atoms like nitrogen, oxygen, and sulfur.
Blue: Regions of positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack and are typically found around hydrogen atoms attached to electronegative atoms.
Green: Regions of neutral or near-zero potential, often associated with the carbon skeleton.
For triazole-3-thiol derivatives, the MEP map typically shows a significant negative potential (red) around the sulfur atom of the thione group and the nitrogen atoms of the triazole ring, identifying them as primary sites for electrophilic interaction. Conversely, the hydrogen atoms, particularly any N-H protons, would exhibit a positive potential (blue), marking them as sites for nucleophilic attack or hydrogen bonding. This analysis is crucial for understanding intermolecular interactions and predicting how the molecule will bind to a biological target.
Identification of Electroactive Regions and Potential Sites for Intermolecular Interactions
Theoretical analyses, such as the calculation of the molecular electrostatic potential (MEP), are instrumental in identifying the electroactive regions of 4-Allyl-4H- mdpi.comresearchgate.netsigmaaldrich.comtriazole-3-thiol and its derivatives. The MEP map highlights the electron-rich and electron-deficient areas of the molecule, which are crucial for predicting its reactivity and intermolecular interaction sites. For instance, in related 1,2,4-triazole derivatives, the regions around the nitrogen and sulfur atoms typically exhibit negative potential, indicating their role as potential sites for electrophilic attack and hydrogen bond acceptance. Conversely, the hydrogen atoms attached to nitrogen often show positive potential, marking them as hydrogen bond donors. researchgate.netresearchgate.net
These computational predictions are fundamental for understanding how the molecule might interact with other molecules, including biological receptors. The ability of 1,2,4-triazoles to engage in various non-covalent interactions, such as hydrogen bonding, dipole-dipole interactions, and hydrophobic interactions, is a key factor in their wide range of biological activities. researchgate.net
Conformational Analysis and Energy Landscape Exploration
The conformational flexibility of 4-Allyl-4H- mdpi.comresearchgate.netsigmaaldrich.comtriazole-3-thiol, particularly due to the allyl group, is a significant aspect of its molecular character. Computational methods, such as Density Functional Theory (DFT), are employed to explore the molecule's potential energy surface (PES). ekb.eg By systematically rotating the rotatable bonds, researchers can identify various stable conformers and the energy barriers between them.
For example, a conformational analysis of a related compound, 4-allyl-5-pyridin-4-yl-2,4-dihydro-3H-1,2,4-triazole-3-thione, was performed by varying the torsional angle of the allyl group from -180° to +180° in 10° steps using both Hartree-Fock (HF) and DFT methods. researchgate.net This type of analysis helps to determine the most energetically favorable conformations of the molecule in the ground state. Understanding the conformational landscape is crucial as the specific three-dimensional structure of a molecule often dictates its biological activity. Studies on similar flexible molecules have shown that different conformers can exhibit different binding affinities to target proteins. mdpi.com
Theoretical Studies on Thiol-Thione Tautomerism Energetics
The 1,2,4-triazole-3-thiol ring system can exist in two tautomeric forms: the thiol form and the thione form. The position of the proton—whether on the sulfur atom (thiol) or a nitrogen atom (thione)—can significantly influence the molecule's properties and reactivity. Theoretical calculations are essential for understanding the energetics of this tautomerism.
Comparative Stability of Thiol and Thione Forms
Quantum chemical calculations are widely used to determine the relative stabilities of the thiol and thione tautomers. These studies consistently show that for 3-mercapto-1,2,4-triazoles, the thione form is generally the more stable tautomer. ijsr.net The relative energy of the two forms can be calculated, providing a quantitative measure of their stability difference. For instance, in a study of related 1,2,4-triazole derivatives, the thermodynamic parameters and the HOMO-LUMO energy gap for both thione and thiol tautomers were calculated to assess their relative stability. researchgate.net
The prevalence of the thione form can be identified experimentally through techniques like IR spectroscopy, which shows a characteristic C=S absorption band for the thione form and an S-H band for the thiol form. ijsr.net
Prediction of Preferred Tautomers under Varied Environmental Conditions
The tautomeric equilibrium between the thiol and thione forms can be influenced by environmental factors such as the solvent. Theoretical models, like the Polarizable Continuum Model (PCM), can be used to simulate the effect of different solvents on the relative stability of the tautomers. ekb.eg
For instance, studies on other 1,2,4-triazole derivatives have shown that the tautomeric equilibrium can shift in different media. researchgate.net While the thione form is often predominant, the polarity of the solvent can stabilize one form over the other. Molecular dynamics simulations can also be employed to study the interactions of the different tautomers in solution, providing insights into their behavior in aqueous or acidic environments. nih.gov
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
To explore the potential biological applications of 4-Allyl-4H- mdpi.comresearchgate.netsigmaaldrich.comtriazole-3-thiol, molecular docking and dynamics simulations are powerful computational tools. These methods predict how the molecule might bind to the active site of a biological target, such as an enzyme or a receptor. nih.govd-nb.info
Molecular docking studies on various 1,2,4-triazole derivatives have demonstrated their potential to interact with a range of biological targets. researchgate.netnih.gov These studies can predict the binding affinity and the specific interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein. nih.gov For example, docking studies have been used to investigate the anti-cancer potential of 1,2,4-triazole derivatives by predicting their binding to targets like c-kit tyrosine kinase. nih.gov
Following docking, molecular dynamics simulations can provide a more dynamic picture of the ligand-target complex. These simulations model the movement of atoms over time, allowing for the assessment of the stability of the binding pose and the flexibility of the complex. nih.gov This information is crucial for the rational design of more potent and selective inhibitors based on the 4-Allyl-4H- mdpi.comresearchgate.netsigmaaldrich.comtriazole-3-thiol scaffold.
Mechanistic Insights into Biological Activities and Molecular Target Interactions
Antimicrobial Activity Investigations (Antibacterial, Antifungal, Antiviral)
Derivatives of 4-allyl-4H- nih.govnih.govresearchgate.nettriazole-3-thiol have demonstrated a broad spectrum of antimicrobial activities. These compounds are of particular interest as potential scaffolds for the development of new therapeutic agents to combat drug-resistant pathogens. researchgate.net
Structure-Activity Relationship (SAR) Studies of 4-Allyl-4H-nih.govnih.govresearchgate.nettriazole-3-thiol Derivatives
Structure-activity relationship (SAR) studies are crucial for optimizing the antimicrobial potency of 4-allyl-4H- nih.govnih.govresearchgate.nettriazole-3-thiol derivatives. Research indicates that the biological activity of these compounds is significantly influenced by the nature and position of substituents on the triazole ring. nih.govpharmj.org.uaistanbul.edu.tr For instance, the introduction of different aromatic aldehydes to form Schiff bases at the 4-amino position can modulate the antimicrobial spectrum and efficacy. nih.govresearchgate.net
The core 1,2,4-triazole (B32235) ring is considered essential for the observed biological activities, and modifications at various positions have been systematically explored to enhance their therapeutic potential. nih.gov Studies on related 1,2,4-triazole-3-thiol derivatives have shown that the presence of a thiol or thione group is a key structural feature for antimicrobial action. researchgate.net The lipophilicity and electronic properties of the substituents play a vital role in the interaction with microbial targets. zsmu.edu.ua
Activity Profiles against Specific Microbial Strains (e.g., Staphylococcus aureus, Microsporum gypseum, Escherichia coli, Candida albicans)
Derivatives of 4-allyl-4H- nih.govnih.govresearchgate.nettriazole-3-thiol have been evaluated against a range of microbial pathogens, revealing varied and specific activity profiles.
Antibacterial Activity: Many derivatives have shown notable activity against Gram-positive bacteria, particularly Staphylococcus aureus. nih.govresearchgate.net For example, certain Schiff base derivatives of 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol have exhibited strong antibacterial effects against S. aureus, with some compounds showing activity superior to the standard drug streptomycin. nih.govresearchgate.net However, in the same study, none of the tested compounds showed positive results against the Gram-negative bacterium Escherichia coli. nih.govresearchgate.net Other studies on different 1,2,4-triazole derivatives have reported activity against E. coli. uran.ua
Antifungal Activity: Significant antifungal activity has been observed, particularly against dermatophytes like Microsporum gypseum. nih.govresearchgate.net Several synthesized Schiff base derivatives demonstrated antifungal effects against M. gypseum that were comparable or superior to the standard drug ketoconazole. nih.govresearchgate.net In contrast, these specific derivatives were inactive against Candida albicans. nih.govresearchgate.net However, other research focusing on different 1,2,4-triazole-3-thiones has reported promising activity against Candida albicans. scielo.brusp.br For instance, 5-(2-(4-chlorobenzyloxy)phenyl)-4-allyl-2H-1,2,4-triazole-3(4H)-thione was identified as a potent anti-Candida agent. scielo.brusp.br
| Derivative Type | Microbial Strain | Activity Level | Reference |
| Schiff bases of 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol | Staphylococcus aureus | Strong, some superior to streptomycin | nih.govresearchgate.net |
| Schiff bases of 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol | Escherichia coli | Inactive | nih.govresearchgate.net |
| Schiff bases of 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol | Microsporum gypseum | Strong, some superior to ketoconazole | nih.govresearchgate.net |
| Schiff bases of 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol | Candida albicans | Inactive | nih.govresearchgate.net |
| 5-(2-(4-chlorobenzyloxy)phenyl)-4-allyl-2H-1,2,4-triazole-3(4H)-thione | Candida albicans | Potent | scielo.brusp.br |
| S-substituted derivatives of 1,2,4-triazol-3-thiol | Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, Candida albicans | Active | uran.ua |
Proposed Mechanisms of Antimicrobial Action (e.g., Enzyme Inhibition, Interference with Microbial Pathways, Membrane Disruption)
The antimicrobial action of 1,2,4-triazole derivatives is believed to be multifactorial, involving the inhibition of essential microbial enzymes and interference with vital pathways. researchgate.net The nitrogen atoms in the triazole ring can act as ligands, chelating with metal ions crucial for enzyme function. researchgate.net
One of the primary proposed mechanisms is the inhibition of microbial enzymes. nih.govisp.edu.pk For instance, triazole-based antifungal agents like fluconazole (B54011) are known to inhibit lanosterol (B1674476) 14α-demethylase, an enzyme critical for ergosterol (B1671047) biosynthesis in fungi, leading to disruption of the cell membrane. While the specific enzyme targets for many 4-allyl-4H- nih.govnih.govresearchgate.nettriazole-3-thiol derivatives are still under investigation, their structural similarity to known enzyme inhibitors suggests a comparable mode of action.
Another potential mechanism is the interference with microbial DNA. Some triazole derivatives have shown the ability to bind to DNA gyrase, an enzyme essential for bacterial DNA replication. researchgate.net The planarity of the triazole ring and its substituents may facilitate intercalation between DNA base pairs.
Influence of Substituents (e.g., Aromatic Rings, Schiff Bases, Pyridine (B92270) Moiety) on Antimicrobial Potency
The antimicrobial potency of 4-allyl-4H- nih.govnih.govresearchgate.nettriazole-3-thiol derivatives is significantly influenced by the nature of the substituents attached to the core ring system. nih.govistanbul.edu.tr
Aromatic Rings: The presence of substituted aromatic rings often enhances antimicrobial activity. Electron-withdrawing groups (e.g., halogens) or electron-donating groups on the phenyl ring of Schiff base derivatives can modulate the biological activity. nih.govresearchgate.net For example, a 4-chlorobenzylideneamino derivative showed superior antibacterial activity against S. aureus. nih.gov
Schiff Bases: The formation of Schiff bases (-N=CH-) at the 4-amino position of the triazole ring is a common strategy to increase antimicrobial potency. nih.govresearchgate.netconnectjournals.com These moieties can enhance the lipophilicity of the molecule, facilitating its transport across microbial cell membranes.
Pyridine Moiety: The incorporation of a pyridine ring into the triazole structure has been shown to result in compounds with good antibacterial and antifungal activities. connectjournals.com The nitrogen atom of the pyridine ring can participate in additional hydrogen bonding interactions with biological targets.
Anticancer Activity Research
In addition to their antimicrobial properties, derivatives of 1,2,4-triazole-3-thiol are being actively investigated for their potential as anticancer agents. nih.govresearchgate.net
Exploration of Cytotoxic Effects and Selectivity in Cancer Cell Lines
Numerous studies have explored the cytotoxic effects of 1,2,4-triazole-3-thiol derivatives against various cancer cell lines. nih.govnih.gov For example, certain hydrazone derivatives of 1,2,4-triazole-3-thiol have demonstrated moderate cytotoxicity against human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) cell lines. nih.gov Some of these compounds exhibited higher or comparable activity to the approved drugs dacarbazine (B1669748) and erlotinib. nih.gov
The selectivity of these compounds towards cancer cells over normal cells is a critical aspect of this research. While some derivatives have shown a degree of selectivity, particularly against triple-negative breast cancer cells, further optimization is often required. nih.gov For instance, newly synthesized S-derivatives of 1,2,4-triazole were evaluated for their cytotoxic activity against human cervical cancer (HeLa) and human non-small-cell lung cancer (A-549) cell lines, with some compounds showing significant selective toxicity. nih.gov
| Cell Line | Derivative Type | Cytotoxic Effect (IC50) | Reference |
| Human Melanoma (IGR39) | Hydrazone derivatives | Moderate (2-17 µM) | nih.gov |
| Triple-negative Breast Cancer (MDA-MB-231) | Hydrazone derivatives | Moderate (2-17 µM) | nih.gov |
| Pancreatic Carcinoma (Panc-1) | Hydrazone derivatives | Moderate (2-17 µM) | nih.gov |
| Human Non-small-cell Lung Cancer (A-549) | S-derivatives | Significant (IC₅₀ = 15.65 ± 0.72 μM for one compound) | nih.gov |
| Human Cervical Cancer (HeLa) | S-derivatives | Significant (IC₅₀ = 24.90 ± 0.62 μM for one compound) | nih.gov |
Investigations into Putative Molecular Targets and Cellular Signaling Pathways
The 1,2,4-triazole scaffold is a key feature in many compounds designed to interact with biological receptors due to its dipole character, capacity for hydrogen bonding, and structural rigidity. nih.gov These characteristics allow triazole derivatives to act as important pharmacophores. nih.gov Kinases, which are often overexpressed or deregulated in cancerous tissues, have emerged as a strategic target for cancer treatment. nih.gov
Derivatives of 1,2,4-triazole-3-thiol have been investigated as kinase inhibitors. nih.gov For instance, certain hydrazone derivatives of 1,2,4-triazol-3-ylthioacetohydrazide have shown effects on cancer cell migration and the growth of cancer spheroids. nih.gov Some kinase inhibitors have been found to block the Hippo signaling pathway, which can influence cell proliferation under specific culture conditions. nih.gov This suggests that a potential, though yet unconfirmed, avenue for the anticancer activity of compounds like 4-Allyl-4H- nih.govdergipark.org.trisres.orgtriazole-3-thiol could involve the modulation of cellular signaling pathways regulated by kinases. nih.gov
Rational Design of Analogs with Enhanced Anticancer Profiles
The structural framework of 1,2,4-triazole-3-thiol is a versatile platform for the rational design of new anticancer agents. nih.govnih.gov The potency of these compounds is often enhanced when the triazole heterocycle incorporates sulfur in the form of mercapto- or thione-substitutions. nih.gov
One strategy for enhancing anticancer profiles involves the synthesis of hydrazone derivatives. nih.gov Studies on 4-phenyl-3-[2-(phenylamino)ethyl]-1H-1,2,4-triazole-5(4H)-thione derivatives showed that the introduction of a hydrazone moiety could yield compounds with moderate cytotoxicity against melanoma, triple-negative breast cancer, and pancreatic carcinoma cell lines. nih.gov For example, N′-(4-(dimethylamino)benzylidene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide was identified as an inhibitor of cancer cell migration, making it a candidate for further investigation as an antimetastatic agent. nih.gov These findings suggest that modifying the 4-Allyl-4H- nih.govdergipark.org.trisres.orgtriazole-3-thiol scaffold, potentially by introducing hydrazone groups or other pharmacophores, could be a viable approach to developing analogs with improved anticancer properties. nih.gov
Antioxidant Properties and Free Radical Scavenging Mechanisms
Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in numerous diseases, including cancer and inflammatory conditions. isres.orgresearchgate.net Synthetic antioxidants are of great interest for their potential to mitigate cellular damage caused by free radicals. nih.govisres.org Derivatives of 1,2,4-triazole-3-thiol have demonstrated significant antioxidant capabilities. nih.govisres.org
Evaluation of Antioxidant Capacity via In Vitro Assays (e.g., DPPH Scavenging Assay)
A common and efficient method for assessing antioxidant activity is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. nih.govresearchgate.net This assay relies on a stable free radical that imparts a violet color to its ethanol (B145695) solution. nih.govresearchgate.net When an antioxidant compound donates a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, and the change in absorbance is measured spectrophotometrically to determine the scavenging efficacy. nih.gov
Numerous studies have employed the DPPH assay to evaluate the antioxidant potential of 1,2,4-triazole-3-thiol derivatives. nih.govisres.orgresearchgate.net For instance, in a study of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (AT) and 4-amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol (AP), both compounds showed an ability to scavenge DPPH radicals, with AT exhibiting a lower (more potent) IC50 value of 1.3 × 10⁻³ M compared to AP's 2.2 × 10⁻³ M. nih.gov Another study on derivatives of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol found that a thiazolidinone derivative (5b) was highly active, with an IC50 value of 5.84 μg/ml, comparable to the standard ascorbic acid. researchgate.netresearchgate.net
The table below shows the antioxidant activity of selected 1,2,4-triazole-3-thiol derivatives from various studies, highlighting their efficacy in the DPPH assay.
| Compound | Assay | IC50 Value | Reference |
| 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (AT) | DPPH | 1.3 × 10⁻³ ± 0.2 × 10⁻³ M | nih.gov |
| 4-amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol (AP) | DPPH | 2.2 × 10⁻³ ± 0.1 × 10⁻³ M | nih.gov |
| Thiazolidinone derivative of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (5b) | DPPH | 5.84 µg/ml | researchgate.netresearchgate.net |
| 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (AT) | ABTS | 4.7 × 10⁻⁵ ± 0.1 × 10⁻⁵ M | nih.gov |
| 4-amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol (AP) | ABTS | 5.5 × 10⁻⁵ ± 0.2 × 10⁻⁵ M | nih.gov |
Relationship Between Molecular Structure and Antioxidant Efficacy
The antioxidant capacity of 1,2,4-triazole derivatives is closely linked to their molecular structure. nih.govisres.org The nature of the substituent groups on the triazole ring plays a critical role in determining their efficacy as free radical scavengers. nih.govzsmu.edu.ua
Research indicates that the presence of electron-donating groups enhances antioxidant activity. nih.gov For example, compounds featuring electron-repelling groups like amino (-NH2) and thiol (-SH) have been identified as potential new free radical scavengers. nih.gov Conversely, the introduction of bulky substituents or electron-withdrawing groups can diminish antioxidant capacity. isres.orgzsmu.edu.ua In a study of 4-R-3-(morpholinomethyl)-4H-1,2,4-triazole-5-thiols, the presence of a free amino group or a phenyl substituent at the N4 position of the triazole nucleus was generally associated with increased antioxidant activity. dergipark.org.trzsmu.edu.ua The allyl group at the N4 position of 4-Allyl-4H- nih.govdergipark.org.trisres.orgtriazole-3-thiol, being an alkyl group, may influence its antioxidant profile, and its specific contribution would require direct experimental evaluation.
Role of the Thiol/Thione Group in Redox Processes and Radical Quenching
The thiol (-SH) group, which exists in tautomeric equilibrium with the thione (C=S) form in 1,2,4-triazole-3-thiols, is fundamental to their antioxidant activity. nih.govresearchgate.net This functional group is a key component in redox systems, acting as a hydrogen donor to neutralize free radicals. researchgate.netnih.gov
The mechanism of radical scavenging often involves the transfer of a hydrogen atom from the thiol group to the radical species, thereby quenching it. nih.gov Theoretical studies have confirmed the flexibility of hydrogen atoms within the NH and SH groups to nucleophilic attacks, highlighting their pivotal role in the scavenging mechanism. nih.gov In the case of S-alkylated 1,2,4-triazoles, a notable decrease in antioxidant activity is often observed, which underscores the importance of the free thiol/thione group for potent radical scavenging. isres.org The sulfur biochemistry of the thiol group endows these molecules with the ability to participate in redox processes and protect cells from oxidative damage. nih.gov
Other Investigated Biological Activities
Beyond their anticancer and antioxidant potential, the 1,2,4-triazole-3-thiol scaffold is associated with a broad spectrum of pharmacological activities. nih.govscirp.org These diverse biological effects have made this class of heterocyclic compounds a subject of considerable attention in medicinal chemistry. nih.govscirp.org
Derivatives of 1,2,4-triazole-3-thiol have been reported to possess a variety of biological properties, including:
Antimicrobial and Antifungal Activity : Many thione-substituted 1,2,4-triazoles are recognized as potent antimicrobial and antifungal agents. nih.govscirp.orgresearchgate.net
Antitubercular Activity : Some analogs have shown promise in combating tuberculosis. nih.govscirp.org
Anticonvulsant and Anti-inflammatory Effects : These activities have also been documented for various derivatives. nih.gov
Diuretic and Hypoglycemic Properties : The versatility of the scaffold extends to these therapeutic areas. scirp.org
Antiviral Activity : The 1,2,4-triazole ring is a core component of antiviral drugs like Taribavirin, and various derivatives have been investigated for their antiviral effects, including against HIV. nih.gov
This wide range of biological activities highlights the therapeutic potential of the 1,2,4-triazole-3-thiol nucleus and suggests that 4-Allyl-4H- nih.govdergipark.org.trisres.orgtriazole-3-thiol could also exhibit a variety of pharmacological effects worthy of further investigation.
Anti-inflammatory Properties
While direct studies on the anti-inflammatory mechanism of 4-allyl-4H- researchgate.netresearchgate.netnih.govtriazole-3-thiol are limited, research on related 1,2,4-triazole-3-thione derivatives provides valuable insights. The anti-inflammatory potential of this class of compounds is well-documented. uobaghdad.edu.iqnih.gov For instance, Schiff bases derived from 4-amino-3-(4-methoxybenzyl)-1H-1,2,4-triazole-5(4H)-thione have been identified as potent anti-inflammatory agents. nih.gov Similarly, Mannich bases of other 2,4,5-trisubstituted triazolethiones have demonstrated significant anti-inflammatory activity. nih.gov
The proposed mechanisms for the anti-inflammatory action of triazole derivatives often involve the inhibition of key inflammatory mediators. The structural features of the 1,2,4-triazole ring allow it to interact with the active sites of enzymes such as cyclooxygenases (COX-1 and COX-2), which are crucial in the synthesis of prostaglandins, key players in the inflammatory response. The thione/thiol group can also play a role in chelating metal ions that are essential for the catalytic activity of certain pro-inflammatory enzymes.
Table 1: Anti-inflammatory Activity of Selected 1,2,4-Triazole-3-thione Derivatives
| Compound Type | Example Compound | Observed Activity | Potential Mechanism | Reference |
| Schiff Base | 4-Amino-3-(4-methoxybenzyl)-1H-1,2,4-triazole-5(4H)-thione derivative | Potent anti-inflammatory | Inhibition of inflammatory enzymes | nih.gov |
| Mannich Base | 2,4,5-trisubstituted triazolethione derivative | Highest anti-inflammatory activity in series | Interaction with inflammatory pathways | nih.gov |
Anticonvulsant Activity
The anticonvulsant properties of 1,2,4-triazole derivatives are a significant area of research. researchgate.netmdpi.com Studies on 4-alkyl-1,2,4-triazole-3-thiones, a class to which 4-allyl-4H- researchgate.netresearchgate.netnih.govtriazole-3-thiol belongs, have revealed significant anticonvulsant activity, particularly in the maximal electroshock (MES) induced seizure test, a model for generalized tonic-clonic seizures. researchgate.net
The primary mechanism implicated in the anticonvulsant activity of these compounds is the modulation of the GABAergic system. researchgate.net Gamma-aminobutyric acid (GABA) is the main inhibitory neurotransmitter in the central nervous system, and enhancing its effects can suppress neuronal hyperexcitability that leads to seizures. Research has investigated the interaction of these triazole derivatives with the GABA-A receptor complex. researchgate.netmdpi.com A radioligand binding assay was used to determine if the anticonvulsant effect was due to direct or allosteric interactions with the GABA-A receptor or its associated benzodiazepine (B76468) binding sites. researchgate.net While some triazole derivatives show affinity for these sites, others may act by inhibiting GABA-transaminase, the enzyme responsible for GABA degradation, thereby increasing GABA levels in the synapse.
Table 2: Anticonvulsant Profile of 4-Alkyl-1,2,4-triazole-3-thione Derivatives
| Compound Derivative | Test Model | Protective Activity (%) | Proposed Mechanism | Reference |
| Ethyl derivative | MES | 100 | Modulation of GABAergic system | researchgate.net |
| Butyl derivative | MES | 100 | Modulation of GABAergic system | researchgate.net |
| Pentyl derivative | MES | 100 | Modulation of GABAergic system | researchgate.net |
| Hexyl derivative | MES | 100 | Modulation of GABAergic system | researchgate.net |
| Heptyl derivative | MES | 100 | Modulation of GABAergic system | researchgate.net |
Antinematode Properties and Structure-Activity Correlations
The potential of 1,2,4-triazole derivatives extends to antiparasitic applications, including activity against nematodes. While direct studies on 4-allyl-4H- researchgate.netresearchgate.netnih.govtriazole-3-thiol are not available, research on related compounds provides evidence of their nematicidal potential. A study on a series of 5-{(5-substituted-4-phenyl-4H-1,2,4-triazol-3-yl)methyl}-4-phenyl-4H-1,2,4-triazol-3-thiols demonstrated significant nematicidal activity against the nematode Steinernema feltiae. researchgate.net
Structure-activity relationship (SAR) studies within this series of bis-triazole thiols revealed that the nature of the substituent on the triazole ring plays a crucial role in their nematicidal efficacy. The study showed that certain substitutions led to a reduction in nematode viability by up to 40% at a concentration of 100 μM. researchgate.net Specifically, compounds with certain aromatic substitutions on the second triazole ring exhibited the highest activity. This suggests that the electronic and steric properties of the substituents are key determinants of the compound's ability to interact with molecular targets within the nematode. The exact mechanism of action is yet to be fully elucidated but could involve the inhibition of essential enzymes or disruption of neuromuscular function in the nematodes.
Table 3: Nematicidal Activity of 5-{(5-substituted-4-phenyl-4H-1,2,4-triazol-3-yl)methyl}-4-phenyl-4H-1,2,4-triazol-3-thiol Derivatives against Steinernema feltiae
| Compound | Concentration (µM) | Reduction in Viability (%) | Reference |
| 5a | 100 | 40 | researchgate.net |
| 5b | 100 | 40 | researchgate.net |
| 5c | 100 | 30 | researchgate.net |
| 5d | 100 | 10 | researchgate.net |
Principles of Drug Design and Development Utilizing the 1,2,4-Triazole-3-thiol Scaffold
The 1,2,4-triazole-3-thiol core is considered a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that can be used to build a variety of biologically active compounds. researchgate.net Its desirable properties include metabolic stability, the ability to form multiple hydrogen bonds, and a rigid structure that can be readily functionalized. nih.govresearchgate.net
Scaffold Hopping and Molecular Hybridization Strategies
Scaffold hopping is a drug design strategy that involves replacing the core structure of a known active compound with a different, often isosteric, scaffold to discover new compounds with improved properties. The 1,2,4-triazole-3-thiol scaffold can be utilized in this approach to mimic the essential interactions of other heterocyclic systems. nih.govuobaghdad.edu.iq For example, a novel heteroaromatic system, 2H-thiazolo[4,5-d] researchgate.netresearchgate.netmdpi.comtriazole, has been developed as a building block for scaffold hopping, demonstrating the potential to create new bioactive molecules. nih.govuobaghdad.edu.iq
Molecular hybridization involves combining two or more pharmacophores (the parts of a molecule responsible for its biological activity) into a single molecule. This can lead to compounds with dual or enhanced activity, or with improved pharmacokinetic profiles. The 1,2,4-triazole-3-thiol scaffold is an excellent candidate for molecular hybridization. For instance, it has been hybridized with acetamide (B32628) pharmacophores to create novel anticancer agents. Another approach involves the use of click chemistry to link the triazole scaffold to other bioactive molecules, such as alkaloids, to generate new hybrid compounds with unique therapeutic potential.
Computational Approaches in the Discovery and Optimization of Bioactive Molecules
Computational methods are indispensable tools in modern drug discovery and are widely applied to the 1,2,4-triazole-3-thiol scaffold. Techniques such as molecular docking, quantitative structure-activity relationship (QSAR) studies, and molecular dynamics (MD) simulations are used to predict the biological activity of new derivatives and to optimize their interactions with molecular targets.
Molecular docking studies, for example, have been used to investigate the binding of 1,2,4-triazole-3-thione derivatives to the active site of enzymes like metallo-β-lactamases, providing insights into the key interactions that determine their inhibitory potency. QSAR studies help to establish a mathematical relationship between the chemical structure and biological activity of a series of compounds, guiding the design of more potent analogues. These computational approaches significantly reduce the time and cost associated with the discovery and development of new drugs based on the 1,2,4-triazole-3-thiol scaffold by allowing researchers to prioritize the synthesis of the most promising candidates.
Applications in Materials Science and Industrial Chemistry
Corrosion Inhibition Properties
Organic molecules are widely utilized as corrosion inhibitors due to their ability to adsorb onto metal surfaces, creating a protective barrier that impedes the diffusion and penetration of corrosive agents. researchgate.net Derivatives of 1,2,4-triazole (B32235), in particular, have shown exceptional promise in protecting various metals and alloys. researchgate.netresearchgate.net
The efficacy of 4-Allyl-4H- researchgate.netniscair.res.inniscpr.res.intriazole-3-thiol and its derivatives as corrosion inhibitors stems from their strong adsorption onto metal surfaces, a phenomenon studied across various metals including copper, mild steel, and aluminum. researchgate.netnih.gov The general mechanism involves the displacement of adsorbed water molecules from the metal surface by the inhibitor molecules, which then form a protective film. researchgate.net This adsorption can be a complex interplay of physical (electrostatic) and chemical (coordination bond formation) interactions. nih.gov
On copper surfaces, theoretical studies on related triazole thiols have shown that the inhibitor molecules adsorb strongly, with the adsorption process obeying the Langmuir isotherm model. researchgate.net For mild steel in acidic environments, triazole derivatives have demonstrated the ability to form a protective layer that inhibits the electrochemical reactions responsible for corrosion. nih.gov Similarly, studies on aluminum alloys have confirmed that triazole-based inhibitors form a protective film, with inhibition efficiency dependent on the inhibitor concentration. researchgate.net The adsorption process is influenced by the nature of the metal, the corrosive environment, and the specific functional groups on the triazole molecule.
The remarkable adsorption capabilities of 4-Allyl-4H- researchgate.netniscair.res.inniscpr.res.intriazole-3-thiol are intrinsically linked to its molecular structure, specifically the presence of heteroatoms (nitrogen and sulfur) and delocalized π-electron systems. nih.govnih.gov The triazole ring contains three nitrogen atoms, and the exocyclic thiol group contains a sulfur atom, all of which possess lone pairs of electrons.
These lone-pair electrons can be readily donated to the vacant d-orbitals of metal atoms, leading to the formation of strong coordinate bonds and chemisorption. nih.govnih.gov This interaction effectively anchors the inhibitor molecule to the metal surface. Quantum chemical studies have confirmed that these heteroatoms are the primary active centers for adsorption. nih.gov Furthermore, the π-electrons of the triazole ring and the allyl group's double bond can interact with the metal surface, further enhancing the adsorption process and the stability of the protective film. nih.gov Theoretical calculations on a related molecule, 4-allyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol, have shown that nitrogen adsorption is favored over sulfur adsorption on a neutral copper surface. researchgate.netniscpr.res.in
An important structural aspect of 4-Allyl-4H- researchgate.netniscair.res.inniscpr.res.intriazole-3-thiol is its existence in a tautomeric equilibrium between the thiol and thione forms. This tautomerism plays a crucial role in its corrosion inhibition performance.

Theoretical investigations using density functional theory (DFT) on the related compound 4-allyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol have revealed that both tautomers exhibit corrosion inhibition properties. researchgate.netniscair.res.inniscpr.res.in However, the results consistently indicate that the thione form demonstrates superior inhibition efficiency compared to the thiol form. researchgate.netniscair.res.inniscpr.res.in This enhanced performance is attributed to the electronic structure of the thione tautomer, which exhibits a higher energy of the highest occupied molecular orbital (HOMO) and a lower energy gap (ΔE), facilitating stronger adsorption and charge transfer to the metal surface. researchgate.net
Table 1: Theoretical Quantum Chemical Parameters for Thiol and Thione Tautomers of a Related Triazole Inhibitor (Data based on studies of 4-allyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol) researchgate.net
| Parameter | Thiol Form | Thione Form | Significance in Corrosion Inhibition |
| EHOMO (eV) | -6.591 | -6.280 | Higher value indicates a greater tendency to donate electrons. |
| ELUMO (eV) | -2.181 | -2.273 | Lower value indicates a greater ability to accept electrons. |
| Energy Gap (ΔE) (eV) | 4.410 | 4.007 | Lower value correlates with higher reactivity and inhibition efficiency. |
| Dipole Moment (µ) (Debye) | 4.881 | 7.912 | Higher value can favor accumulation on the metal surface. |
This interactive table summarizes key quantum chemical parameters calculated for the thiol and thione forms, highlighting the superior potential of the thione form as a corrosion inhibitor.
The evaluation of corrosion inhibitors like 4-Allyl-4H- researchgate.netniscair.res.inniscpr.res.intriazole-3-thiol relies on a suite of advanced analytical techniques. Electrochemical methods are pivotal for understanding the inhibitor's mechanism and efficiency.
Electrochemical Impedance Spectroscopy (EIS) is used to study the properties of the inhibitor film and the corrosion process. In the presence of an effective inhibitor, Nyquist plots typically show an increase in the charge-transfer resistance (Rct) and a decrease in the double-layer capacitance (Cdl). nih.govzastita-materijala.org The increased Rct signifies a slowing of the corrosion rate, while the decreased Cdl suggests the formation of an adsorbed protective layer. nih.govzastita-materijala.org
Potentiodynamic Polarization (PDP) curves reveal whether an inhibitor acts on the anodic (metal dissolution), cathodic (e.g., hydrogen evolution), or both reactions. Triazole derivatives often act as mixed-type inhibitors, meaning they suppress both anodic and cathodic processes. nih.govjmaterenvironsci.com
Surface characterization techniques provide direct visual evidence of the protective film's formation and its effect on the metal's morphology.
Scanning Electron Microscopy (SEM) is employed to compare the surface of a metal sample exposed to a corrosive medium with and without the inhibitor. researchgate.netnih.govekb.eg In the absence of the inhibitor, the surface typically shows significant damage, pitting, and roughness. In contrast, the surface protected by the triazole inhibitor appears much smoother, confirming the formation of a protective film. nih.govuniv-batna2.dz
Development of Novel Materials
Beyond corrosion protection, the versatile structure of 4-Allyl-4H- researchgate.netniscair.res.inniscpr.res.intriazole-3-thiol makes it a valuable building block in the synthesis of new materials with specific functionalities.
The electronic properties of triazole derivatives are a subject of ongoing research for applications in materials science. Frontier molecular orbital (FMO) analysis, which examines the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), is a key tool for understanding these properties. nih.gov The energy difference (ΔE) between the HOMO and LUMO levels is directly related to the molecule's chemical reactivity and stability and is a crucial parameter for predicting its electronic and optical behavior. nih.govinorgchemres.org
Theoretical studies on related triazole systems investigate parameters such as the energy gap, chemical hardness, and dipole moment to predict their potential utility. inorgchemres.org For instance, a low HOMO-LUMO energy gap can indicate a higher probability of intramolecular charge transfer, a property relevant for developing materials with nonlinear optical (NLO) properties. nih.gov The synthesis of various derivatives by modifying the substituents on the triazole ring allows for the fine-tuning of these electronic and optical characteristics, opening avenues for their use in advanced materials. nih.gov
Potential Applications in Polymer Chemistry and Coordination Chemistry
The unique molecular structure of 4-allyl-4H- scbt.comnih.govtriazole-3-thiol, featuring a reactive allyl group and a versatile thiol moiety, positions it as a compound of interest for applications in both polymer and coordination chemistry. The triazole ring itself is a valuable component in the formation of stable coordination complexes. tennessee.edu
In the realm of polymer chemistry , the terminal allyl group (–CH₂–CH=CH₂) of the compound can participate in polymerization reactions. This functionality allows for the potential integration of the triazole-thiol unit into polymer backbones through processes like free-radical polymerization or addition reactions. Furthermore, the thiol group (-SH) is highly reactive and can undergo various transformations conducive to polymer synthesis. One such reaction is oxidation, which can lead to the formation of disulfide bonds (S-S), creating cross-linked polymer networks. This dual functionality enables the molecule to act as a monomer or a cross-linking agent, which could be used to modify the mechanical, thermal, and chemical properties of materials.
In coordination chemistry , triazole derivatives are well-regarded for their ability to act as ligands, binding to metal ions to form a wide array of coordination compounds, including coordination polymers and metal-organic frameworks (MOFs). tennessee.edu The nitrogen atoms of the 1,2,4-triazole ring possess lone pairs of electrons that can effectively coordinate with transition metals. The thiol group provides an additional coordination site, allowing the molecule to act as a bidentate or bridging ligand. This versatility in coordination can lead to the formation of complex, multi-dimensional structures with potential applications in catalysis, gas storage, and as functional nanomaterials. tennessee.edu The specific connectivity and resulting architecture of these coordination compounds are dependent on the metal ion used. tennessee.edu
Agricultural Chemistry Applications
The 1,2,4-triazole scaffold is a well-established pharmacophore in agrochemical research, with many derivatives exhibiting potent biological activities. mdpi.comnih.gov Research into compounds like 4-allyl-4H- scbt.comnih.govtriazole-3-thiol is driven by the continuous need for new, effective, and environmentally benign pesticides. mdpi.com
Research into Potential Fungicidal and Herbicidal Activities
Fungicidal Activity: Derivatives of 1,2,4-triazole are prominent in the development of antifungal agents. nih.gov Extensive research has demonstrated that introducing various substituents onto the triazole-thiol core can yield compounds with significant efficacy against a range of fungal pathogens. nih.govistanbul.edu.tr For instance, studies on Schiff base derivatives of 5-phenyl-4-amino-4H-1,2,4-triazole-3-thiol have shown strong antifungal effects against species like Microsporum gypseum, with some derivatives exhibiting activity superior to the standard drug ketoconazole. nih.gov While many synthesized triazole derivatives show no activity against fungi such as Aspergillus and Fusarium, the core structure remains a promising basis for developing new fungicidal agents. mdpi.com
Herbicidal Activity: The 1,2,4-triazole ring is a key component in a variety of commercial herbicides. mdpi.com Consequently, new derivatives are frequently synthesized and screened for their potential to control weed growth. Research has shown that certain 1,2,4-triazolinone derivatives, a closely related class of compounds, display notable herbicidal activity at specified application rates. researchgate.net More specifically, thioether compounds containing 1,2,4-triazole Schiff bases have been designed as inhibitors of transketolase (TK), a crucial enzyme in plant metabolism. nih.gov Certain synthesized compounds in this class demonstrated excellent weed control against multiple species in laboratory tests. nih.gov This targeted approach highlights the potential for developing selective and efficient herbicides based on the triazole framework.
Table 1: Fungicidal Activity of Selected 1,2,4-Triazole Derivatives This table presents data on the antifungal activity of various derivatives related to the core structure, illustrating the potential of this chemical class. The zone of inhibition indicates the degree of antifungal effect.
| Compound Derivative Structure | Fungal Species | Result (Zone of Inhibition in mm) | Reference |
|---|---|---|---|
| 4-(4-fluorobenzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol | Microsporum gypseum | Data indicates strong antifungal effect, superior or comparable to standard. | nih.gov |
| 4,4'-(Butane-1,4-diyl)bis(2-((4-(4-fluorophenyl)-5-mercapto-4H-1,2,4-triazole-3-yl)methyl)-5-methyl-2H-1,2,4-triazole-3(4H)-one) | Aspergillus, Fusarium, Rhizopus | No activity observed. | mdpi.com |
| 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives | Yeast-like fungi | Promising activity observed for some compounds. researchgate.net | researchgate.net |
Structure-Activity Relationships in the Context of Agrochemical Development
Understanding the structure-activity relationship (SAR) is critical for designing potent and selective agrochemicals. For 1,2,4-triazole-3-thiol derivatives, the biological activity is highly dependent on the nature and position of substituent groups on the heterocyclic ring. nih.gov
The core 1,2,4-triazole-3-thiol moiety is a known pharmacophore that interacts with biological targets. nih.gov The allyl group at the N4 position and the thiol group at the C3 position are key features. Modifications are often made at the C5 position to modulate the compound's biological profile. For example, in the development of antifungal agents, the introduction of different aryl or substituted benzylidene groups can significantly alter the spectrum and potency of the activity. nih.govnih.gov
In the context of herbicides, SAR studies have guided the design of 1,2,4-triazole derivatives that target specific enzymes. For instance, in the development of transketolase inhibitors, molecular docking studies revealed that specific substitutions on the triazole scaffold allow for a better fit into the enzyme's active site, leading to enhanced herbicidal activity. nih.gov Studies on other derivatives have shown that the introduction of radicals like 2-hydroxybenzylidene into a 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol molecule can result in high activity. zsmu.edu.ua These findings underscore the importance of systematic structural modifications to optimize the desired biological effect, whether it be fungicidal or herbicidal.
Future Perspectives and Emerging Research Directions
Development of Advanced and Sustainable Synthetic Methodologies for Complex Derivatives
The future of synthesizing complex derivatives of 4-Allyl-4H- ontosight.aimdpi.comtriazole-3-thiol lies in the development of more advanced and sustainable methodologies. Traditional synthetic routes, while effective, often involve multiple steps, harsh reaction conditions, and the use of hazardous reagents. Modern synthetic chemistry is increasingly focused on principles of green chemistry, aiming to improve efficiency while minimizing environmental impact.
Future research will likely prioritize one-pot synthesis strategies, which streamline reaction sequences and reduce waste. frontiersin.org The use of alternative energy sources such as microwave irradiation and ultrasound is also expected to become more prevalent, as these techniques can often accelerate reaction times and improve yields. Furthermore, the exploration of novel catalytic systems, including biocatalysts and nano-catalysts, holds promise for developing highly selective and efficient transformations.
A significant area of development will be the diversification of the core triazole structure. Researchers are actively exploring methods to introduce a wider range of functional groups at various positions on the triazole ring, as well as on the allyl and thiol moieties. mdpi.comnih.gov This will enable the creation of extensive libraries of new derivatives with tailored properties for specific applications.
Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize the design and discovery of new 4-Allyl-4H- ontosight.aimdpi.comtriazole-3-thiol derivatives. These computational tools can analyze vast datasets of chemical structures and biological activities to identify promising lead compounds with a higher probability of success, thereby accelerating the drug discovery pipeline. frontiersin.org
By developing sophisticated quantitative structure-activity relationship (QSAR) models, researchers can predict the biological activity of novel triazole derivatives before they are even synthesized. nih.gov This predictive power allows for the prioritization of synthetic efforts on compounds with the most desirable properties, saving time and resources.
Moreover, AI and ML algorithms can be employed to design novel triazole structures with specific desired characteristics. By learning the complex relationships between chemical structure and function, these models can generate virtual libraries of compounds with optimized properties, such as enhanced binding affinity to a particular biological target or improved pharmacokinetic profiles. frontiersin.org
Deeper Mechanistic Understanding of Biological and Material Interactions at the Molecular Level
A more profound understanding of how 4-Allyl-4H- ontosight.aimdpi.comtriazole-3-thiol and its derivatives interact with biological systems and materials at the molecular level is crucial for their rational design and application. Advanced analytical techniques and computational modeling will be instrumental in elucidating these intricate interactions.
In the realm of medicinal chemistry, researchers are focused on identifying the specific molecular targets of these compounds. Techniques such as X-ray crystallography and cryo-electron microscopy can provide detailed three-dimensional structures of triazole derivatives bound to their target proteins, revealing the key interactions that govern their biological activity. Molecular docking and molecular dynamics simulations can further complement these experimental approaches by providing insights into the binding modes and dynamics of these interactions. nih.gov
Understanding the mechanism of action is not limited to biological systems. In materials science, for instance, elucidating how triazole-based corrosion inhibitors interact with metal surfaces is key to developing more effective and durable protective coatings.
Exploration of Novel and Niche Application Areas for 4-Allyl-4H-ontosight.aibenchchem.commdpi.comtriazole-3-thiol and its Derivatives
While 1,2,4-triazole (B32235) derivatives have been extensively studied for their antimicrobial and anticancer properties, the future holds exciting possibilities for their application in novel and niche areas. ontosight.airesearchgate.net The unique chemical properties of 4-Allyl-4H- ontosight.aimdpi.comtriazole-3-thiol make it a versatile building block for the development of new functional materials and specialized therapeutics.
Emerging areas of interest include the development of triazole-based sensors for the detection of specific analytes, and their use as components in advanced polymer systems. The ability of the triazole ring to coordinate with metal ions also opens up possibilities for their use in catalysis and as imaging agents.
In the biomedical field, researchers are exploring the potential of triazole derivatives in treating a wider range of diseases, including neurodegenerative disorders and viral infections. chemenu.comnih.gov The development of targeted drug delivery systems that utilize triazole-based linkers is another promising avenue of research.
Focus on Environmentally Benign Chemical Processes and Biorenewable Feedstocks
A paramount consideration for the future of chemical synthesis is the adoption of environmentally benign processes and the utilization of biorenewable feedstocks. The chemical industry is under increasing pressure to reduce its environmental footprint, and the synthesis of 4-Allyl-4H- ontosight.aimdpi.comtriazole-3-thiol and its derivatives is no exception.
Future research will focus on replacing hazardous solvents with greener alternatives, such as water or supercritical fluids. The development of solvent-free reaction conditions is another important goal. Furthermore, there is a growing interest in using starting materials derived from renewable resources, such as biomass, to reduce our reliance on fossil fuels.
By embracing the principles of green chemistry, researchers can ensure that the development and application of 4-Allyl-4H- ontosight.aimdpi.comtriazole-3-thiol and its derivatives are not only scientifically advanced but also environmentally sustainable. This commitment to sustainability will be essential for the long-term success and societal acceptance of this important class of compounds.
Q & A
Basic: What are the standard synthetic routes for preparing 4-Allyl-4H-[1,2,4]triazole-3-thiol derivatives?
The synthesis typically involves condensation reactions between 4-amino-5-substituted-1,2,4-triazole-3-thiol precursors and allyl-containing reagents. For example:
- Step 1 : Reacting 4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol with aldehydes (e.g., 5-nitrosalicylaldehyde) in methanol under reflux to form Schiff base intermediates .
- Step 2 : Subsequent alkylation using allyl bromide or allyl halides to introduce the allyl group at the N4 position of the triazole ring .
Key conditions include anhydrous solvents, controlled pH, and purification via recrystallization or column chromatography.
Basic: Which analytical techniques are critical for characterizing this compound derivatives?
Essential methods include:
- Elemental Analysis : Confirms molecular composition (C, H, N, S) with <0.3% deviation from theoretical values .
- ¹H-NMR and ¹³C-NMR : Identifies substituent positions and allyl group integration (e.g., δ 5.2–5.8 ppm for allyl protons) .
- LC-MS : Validates molecular ion peaks and fragmentation patterns .
- FT-IR : Detects thiol (-SH) stretching vibrations (~2500 cm⁻¹) and triazole ring absorption bands .
Advanced: How do researchers investigate the mechanism of α-amylase/α-glucosidase inhibition by this compound?
The compound’s antidiabetic potential is studied via:
- Enzyme Inhibition Assays : Measuring IC₅₀ values using colorimetric methods (e.g., DNSA reagent for reducing sugar quantification) .
- Molecular Docking : Simulating binding interactions with enzyme active sites (e.g., PDB IDs 1PPQ for α-amylase, 2QMJ for α-glucosidase) to identify key residues (e.g., Asp197, Glu233) .
- Kinetic Studies : Determining inhibition type (competitive/non-competitive) via Lineweaver-Burk plots .
Advanced: How can molecular docking guide the optimization of this compound derivatives?
Docking studies (using AutoDock Vina or Schrödinger Suite) predict:
- Binding Affinity : Prioritizing derivatives with lower ΔG values (e.g., <−8 kcal/mol) .
- Pharmacophore Features : Identifying hydrogen bonds with catalytic residues (e.g., triazole-thiol interactions with His299 in α-glucosidase) .
- ADME Properties : Using SwissADME to assess bioavailability, Lipinski’s rule compliance, and blood-brain barrier penetration .
Advanced: How should contradictory data on antimicrobial activity across studies be resolved?
Discrepancies may arise from:
- Methodological Differences : Variations in MIC testing protocols (e.g., broth microdilution vs. agar diffusion) .
- Strain-Specific Sensitivity : Activity against S. aureus vs. E. coli due to membrane permeability differences .
- Structural Modifications : Substitution at C5 (e.g., pyridinyl vs. phenyl groups) altering hydrophobicity and target engagement .
Resolution : Standardize testing per CLSI guidelines and conduct comparative SAR studies .
Advanced: What strategies enhance the structure-activity relationship (SAR) of triazole-thiol derivatives?
Key approaches include:
- Substituent Variation : Introducing electron-withdrawing groups (e.g., -Cl, -NO₂) at C5 to boost enzyme inhibition .
- Hybridization : Merging with pharmacophores like pyrrole or thiophene to enhance π-π stacking in enzyme pockets .
- Bioisosteric Replacement : Replacing -SH with -SCH₃ to improve metabolic stability without losing activity .
Basic: What safety protocols are recommended for handling this compound?
- PPE : Lab coat, nitrile gloves, and goggles to avoid dermal/ocular exposure .
- Ventilation : Use fume hoods due to potential sulfur volatilization during synthesis .
- Storage : In airtight containers under inert gas (N₂/Ar) to prevent oxidation .
Advanced: What non-pharmaceutical applications exist for this compound?
- Coordination Chemistry : Acts as a ligand for transition metals (e.g., Cu²⁺, Zn²⁺) to create catalysts for oxidation reactions .
- Materials Science : Incorporated into polymers for optoelectronic devices due to conjugated π-systems .
- Agrochemicals : Investigated as a fungicide precursor against Fusarium species .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
